Methyl 5-hydroxy-3-methoxy-2-naphthoate
Description
Overview of Naphthoate Esters and Related Naphthalene (B1677914) Derivatives in Chemical Research
Naphthalene derivatives, compounds containing the bicyclic aromatic naphthalene core, are fundamental building blocks in a wide array of chemical applications. smolecule.com They are integral to the synthesis of pharmaceuticals, dyes, pigments, pesticides, and polymers. numberanalytics.com The reactivity of the naphthalene ring system allows for the introduction of various functional groups, leading to a vast library of compounds with tailored electronic and steric properties. nih.gov This structural versatility has made naphthalene derivatives a fertile ground for discovering molecules with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com
Within this large family, naphthoate esters, which are esters of naphthalenecarboxylic acids (naphthoic acids), represent a crucial subclass. These compounds are frequently employed as intermediates in organic synthesis. The ester functional group can be readily transformed into other functionalities, and its electron-withdrawing nature, along with other substituents on the naphthalene ring, influences the molecule's reactivity in important chemical transformations. numberanalytics.com Hydroxynaphthoic acid esters, in particular, are valuable in the development of novel surfactants and as components in the preparation of azo dyes and pigments. google.com The interplay of the ester, hydroxyl, and other groups on the naphthalene scaffold provides a platform for fine-tuning the chemical and physical properties of the resulting molecules for specific applications in materials science and medicinal chemistry. nih.govgoogle.com
Historical Development and Academic Significance of Substituted Naphthoic Acids
The academic pursuit of substituted naphthoic acids, the carboxylic acid precursors to naphthoate esters, has a long history. Early research focused on developing synthetic methodologies to access these compounds with various substitution patterns. For instance, methods for preparing series of substituted 1-naphthoic acids were explored as early as the 1960s to investigate the effects of substituents on the properties of aromatic systems. The two primary isomers, 1-naphthoic and 2-naphthoic acid, serve as the parent compounds for this class. nih.gov
The academic significance of substituted naphthoic acids is rooted in their utility for probing fundamental concepts in physical organic chemistry. researchgate.net The rigid naphthalene framework allows for the systematic study of how electron-donating and electron-withdrawing groups at different positions influence chemical reactivity, acidity, and interactions with biological targets. sciencepg.com Computational studies on substituted naphthoic acids have provided deep insights into their electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting their behavior in chemical reactions. researchgate.netsciencepg.com These theoretical and experimental investigations are crucial for designing molecules with specific electronic properties for use in materials like light-harvesting dyes or as pharmacologically active agents. researchgate.netsciencepg.com Furthermore, substituted naphthoic acids are pivotal starting materials for synthesizing more complex molecules, where the carboxylic acid group can direct further chemical modifications. researchgate.net
Current Research Landscape and Future Perspectives for Methyl 5-hydroxy-3-methoxy-2-naphthoate Studies
This compound is a specific substituted naphthoate ester that embodies the structural features discussed previously. Its molecular formula is C₁₃H₁₂O₄, with a molecular weight of 232.23 g/mol . The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid, 5-hydroxy-3-methoxy-2-naphthoic acid, with methanol (B129727), often catalyzed by a strong acid like sulfuric acid.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
The current research interest in this compound lies primarily in its role as a versatile building block in organic synthesis. The presence of multiple functional groups—an ester, a hydroxyl group, and a methoxy (B1213986) group—on the naphthalene core allows for a range of chemical transformations. The electron-donating hydroxy and methoxy groups, in conjunction with the electron-withdrawing methyl ester group, activate the naphthalene ring for certain reactions and direct the regioselectivity of subsequent modifications.
One key area of its application is in cycloaddition reactions. The electron-deficient nature of the aromatic system makes it a competent dienophile in Diels-Alder reactions, a powerful method for constructing complex six-membered rings. The substituents on the naphthoate ring play a crucial role in modulating the reactivity and stereoselectivity of these transformations.
| Reaction Type | Role of the Compound | Key Influencing Factors |
|---|---|---|
| Diels-Alder Cycloaddition | Dienophile | Electron-withdrawing ester group enhances reactivity. |
| Esterification | Product | Formed from 5-hydroxy-3-methoxy-2-naphthoic acid and methanol. |
| Oxidation | Substrate | The phenolic hydroxyl group can be oxidized. |
| Nucleophilic Substitution | Substrate | The methoxy group can potentially be substituted. |
From a medicinal chemistry perspective, the structural motifs present in this compound are found in various biologically active molecules. Research into similarly substituted naphthalene and naphthoate derivatives has indicated potential anti-inflammatory and anticancer activities. nih.govmdpi.com The hydroxyl and methoxy groups are known to be important for interacting with biological targets like enzymes and receptors. mdpi.com
Future perspectives for studies on this compound are likely to focus on its application in the synthesis of novel complex organic molecules and potential therapeutic agents. Further elucidation of its reactivity in various chemical transformations will expand its utility as a synthetic intermediate. Moreover, detailed biological evaluation of the compound itself and its derivatives could uncover new pharmacological activities, driven by the unique electronic and structural properties conferred by its specific substitution pattern. Computational modeling will likely continue to play a role in predicting its reactivity and guiding the design of new synthetic routes and biologically active analogues.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxy-3-methoxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-12-7-9-8(4-3-5-11(9)14)6-10(12)13(15)17-2/h3-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPSUZIVIHCEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=C(C2=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170551 | |
| Record name | 2-Naphthalenecarboxylic acid, 5-hydroxy-3-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341035-71-9 | |
| Record name | 2-Naphthalenecarboxylic acid, 5-hydroxy-3-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341035-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxylic acid, 5-hydroxy-3-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Hydroxy 3 Methoxy 2 Naphthoate and Analogs
Esterification Reactions for Naphthoate Formation
The final step in the synthesis of Methyl 5-hydroxy-3-methoxy-2-naphthoate is typically the formation of the methyl ester from the corresponding carboxylic acid, 5-hydroxy-3-methoxy-2-naphthoic acid. This transformation can be achieved through several established esterification protocols.
Direct Esterification Approaches
Direct esterification, often employing the Fischer esterification method, is a common and straightforward approach. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. smolecule.comrug.nl
A typical procedure involves refluxing 5-hydroxy-3-methoxy-2-naphthoic acid in methanol with a catalytic amount of concentrated sulfuric acid. The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from methanol and subsequent dehydration to yield the methyl ester. smolecule.com This method is often high-yielding, with reports of up to 91% efficiency. smolecule.com The use of excess methanol not only drives the equilibrium towards the product but also serves as the solvent. smolecule.com Alternative acid catalysts, such as dried Dowex H+ cation-exchange resin, can also be employed, offering the advantages of being reusable and promoting environmentally friendlier conditions. nih.gov
| Catalyst | Alcohol | Conditions | Yield |
| Sulfuric Acid | Methanol | Reflux | 91% smolecule.com |
| Dowex 50W-X8 (H+ form) | Methanol | Room Temperature | High |
| Bismuth(III) compounds | Various Alcohols | Varies | Moderate to Full Conversion |
Transesterification Methodologies
Transesterification is another valuable technique for the synthesis of methyl naphthoates, involving the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com This method can be catalyzed by either acids or bases. masterorganicchemistry.comorganic-chemistry.org
In a base-catalyzed transesterification, an alkoxide, such as sodium methoxide, is reacted with an existing ester (e.g., an ethyl or benzyl (B1604629) ester of 5-hydroxy-3-methoxy-2-naphthoic acid) in methanol. masterorganicchemistry.comnih.gov The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Acid-catalyzed transesterification, on the other hand, can be facilitated by catalysts like scandium(III) triflate in boiling methanol. organic-chemistry.org Heterogeneous catalysts, such as silica (B1680970) chloride or certain metal fluorides, also show efficacy in promoting transesterification under mild conditions. organic-chemistry.orgresearchgate.net
The choice between direct esterification and transesterification often depends on the availability of starting materials and the desire to avoid harsh acidic conditions that might affect other sensitive functional groups on the naphthalene (B1677914) ring.
Regioselective Functionalization of Naphthalene Ring Systems
Achieving the specific 5-hydroxy-3-methoxy substitution pattern on the naphthalene core requires precise control over the regioselectivity of functionalization reactions. Traditional electrophilic aromatic substitution on naphthalene can be difficult to control, making the development of regioselective methods crucial. researchgate.netnih.gov
Hydroxylation and Etherification Strategies (e.g., Methoxylation)
Introducing hydroxyl and methoxy (B1213986) groups at specific positions on the naphthalene ring is a key challenge. Regioselective hydroxylation can be achieved through various methods, including biocatalysis with enzymes like peroxygenase, which can selectively hydroxylate the aromatic ring. nih.gov Metal-catalyzed C-H hydroxylation offers another route, with catalysts like cobalt(II) enabling peri-selective hydroxylation of naphthalene derivatives. rsc.org Dearomative syn-dihydroxylation using biomimetic iron catalysts can also lead to hydroxylated naphthalene structures. nih.govacs.org
Once a hydroxyl group is in place, it can be converted to a methoxy group via etherification. A common method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base to form a phenoxide, followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. google.com Environmentally benign approaches for O-alkylation have also been developed using aqueous micellar media. scirp.org
| Reaction Type | Reagent/Catalyst | Key Feature |
| Biocatalytic Hydroxylation | Agrocybe aegerita peroxygenase | Selective hydroxylation of the aromatic ring. nih.gov |
| C-H Hydroxylation | Cobalt(II) catalyst | Peri-selective monohydroxylation. rsc.org |
| Dearomative Dihydroxylation | Biomimetic Iron Catalyst | syn-dihydroxylation of the naphthalene ring. nih.govacs.org |
| O-Methylation | Dimethyl sulfate, Potassium carbonate | Conversion of hydroxyl to methoxy group. google.com |
Selective Alkylation and Acylation Procedures
The principles of regioselective functionalization also extend to the introduction of alkyl and acyl groups, which is relevant for the synthesis of analogs of this compound.
Selective alkylation of naphthalenes can be achieved using zeolite catalysts, which can direct the alkylation to specific positions based on shape selectivity. elsevierpure.comnih.gov For instance, Friedel-Crafts alkylation of β-naphthol with allylic alcohols using a p-toluenesulfonic acid catalyst allows for selective α-alkylation. rsc.org The hydroxyl group of aminophenols can be selectively alkylated after protection of the amino group. researchgate.net
Selective acylation can also be controlled. For example, oxygenated naphthalenes can be selectively acylated at different positions using reagents like trifluoroacetic anhydride (B1165640) or acetic acid with trifluoroacetic anhydride. rsc.org The Friedel-Crafts acylation of naphthol derivatives can be directed to the ortho position with high regioselectivity using a modified zinc chloride catalyst under microwave conditions. rsc.org Naphthalenes with an electron-donating substituent in the 2-position can be acylated with high regioselectivity at the 6-position using an acylating agent in anhydrous hydrogen fluoride. google.com
Multi-step Organic Synthesis Pathways to Naphthoate Cores
The construction of the polysubstituted naphthalene core of this compound often involves multi-step synthetic sequences. researchgate.net These pathways can utilize a variety of modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies. researchgate.net
One general approach involves the electrophilic cyclization of appropriately substituted arene-containing propargylic alcohols to build the naphthalene ring system. nih.gov Another strategy is the dehydro-Diels-Alder reaction, which is a powerful tool for constructing highly substituted arenes. csir.co.za The synthesis can also start from simpler, commercially available naphthalene derivatives, which are then elaborated through a series of regioselective substitutions. For instance, a synthetic route to a related compound, 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, started from 2-naphthoic acid and involved a six-step sequence including bromination, esterification, substitution with sodium methoxide, Birch reduction, Curtius rearrangement, and hydrogenolysis. researchgate.net
The synthesis of substituted naphthalenes can also be achieved through nitrogen-to-carbon transmutation of isoquinolines, providing a novel route to these important structures. nih.gov Multi-step syntheses often require careful planning of the order of reactions to ensure that the directing effects of existing substituents lead to the desired substitution pattern in subsequent steps. libretexts.org
| Starting Material | Key Reactions | Product Type |
| Arene-containing propargylic alcohols | Electrophilic Cyclization | Substituted Naphthalenes nih.gov |
| Isoquinolines | Nitrogen-to-Carbon Transmutation | Substituted Naphthalenes nih.gov |
| 2-Naphthoic Acid | Bromination, Esterification, Methoxylation, Reduction, etc. | Substituted Tetrahydronaphthalenes researchgate.net |
Exploration of Novel Reaction Mechanisms and Methodologies
The quest for more efficient and versatile synthetic routes to naphthoic acid esters has led to the exploration of innovative reaction mechanisms. These novel approaches offer alternatives to traditional methods, often providing access to unique substitution patterns and improved reaction conditions.
A significant development in the synthesis of naphthoic acid esters involves the use of Lewis acids to mediate unexpected rearrangements. One such notable transformation is the 1,2-acyl shift of oxabenzonorbornadienes. nih.govacs.orgnih.gov This methodology has been shown to produce 1-hydroxy-2-naphthoic acid esters with novel substitution patterns. nih.govacs.orgnih.gov
The reaction is initiated by a Lewis acid-catalyzed acyl shift of an oxabenzonorbornadiene, which leads to the formation of a 1-hydroxy-2-naphthoic acid ester. nih.gov Mechanistic studies suggest that the reaction proceeds through a stepwise pathway. researchgate.net A key step involves the formation of a carbocation, followed by a 1,2-acyl shift and subsequent rearomatization to yield the naphthoic acid ester product. nih.gov The choice of Lewis acid can be critical, and in some cases, substoichiometric amounts may result in only partial conversion. nih.gov
Interestingly, the electronic properties of the substituents on the starting material can influence the reaction's outcome, sometimes leading to the formation of different constitutional isomers, such as 1-hydroxy-4-naphthoic acid esters. nih.gov This work has also been instrumental in correcting the mischaracterization of products from similar rearrangements reported in earlier literature. nih.gov
Table 1: Examples of Lewis Acid-Mediated Rearrangements
| Starting Material | Lewis Acid | Product | Reference |
| Oxabenzonorbornadiene | Various | 1-hydroxy-2-naphthoic acid ester | nih.gov |
| 1,4-disubstituted oxabenzonorbornadienes | Lewis acids | (Undesired side reactions) | nih.gov |
| α-ketoester | Fluorosulfonic acid | β-ketoesters | researchgate.net |
Cascade and one-pot reactions represent a powerful strategy in organic synthesis, offering increased efficiency by combining multiple reaction steps into a single operation without isolating intermediates. This approach minimizes waste, saves time, and can lead to the rapid construction of complex molecular architectures.
A notable example is a one-pot, three-aryne cascade strategy for the formation of naphthalenes from 1,3-diynes and 1,2-benzdiyne equivalents. nih.gov This method capitalizes on both the traditional Kobayashi protocol for benzyne (B1209423) generation and the thermal hexadehydro-Diels–Alder (HDDA) reaction. nih.gov The cascade involves three distinct aryne species that work in tandem to rapidly construct a variety of naphthalene products. nih.govresearchgate.net This strategy holds potential for the synthesis of extended polycyclic aromatic systems. nih.govresearchgate.net
Another approach involves multi-component and domino reactions, which are highly effective for the diversity-oriented synthesis of heterocyclic compounds that can serve as precursors. hhu.de Sequentially palladium-catalyzed processes are particularly interesting as the same catalyst can be operative in multiple steps without needing to be replenished. hhu.de Furthermore, the combination of chemo-, photo-, and biocatalysis in one-pot linear cascades is an emerging and powerful tool in organic synthesis. rsc.org These methods couple the reactivity of different catalytic systems to achieve valuable chemical transformations, though challenges related to catalyst compatibility and stability need to be addressed. rsc.org
Table 2: Overview of Cascade and One-Pot Methodologies
| Reaction Type | Key Features | Potential Products | Reference |
| Three-Aryne Cascade | Combines Kobayashi protocol and HDDA reaction; involves three aryne species. | Various naphthalene products, extended polycyclic arenes. | nih.govresearchgate.net |
| Sequentially Pd-Catalyzed Processes | Same catalyst used for multiple steps in one pot. | Functional luminophores, electrophores, marine alkaloids. | hhu.de |
| Chemo- and Photo-enzymatic Cascades | Combines different catalytic systems for enhanced selectivity and reactivity. | Valuable chemicals, valorization of biomass. | rsc.org |
Principles of Green Chemistry in Naphthoate Ester Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries, aiming to reduce the environmental impact of chemical processes. nih.govnih.govtotalpharmaceuticaltopics.com These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. nih.govnih.gov
In the context of naphthoate ester synthesis, applying green chemistry principles involves several key considerations:
Waste Prevention and Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.govjddhs.com High atom economy processes are not only environmentally beneficial but also cost-effective. jddhs.com
Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, toxic, and non-biodegradable. jddhs.com Green chemistry encourages the use of safer alternatives like water, bio-based solvents, or supercritical fluids such as CO2. totalpharmaceuticaltopics.comjddhs.com Solvent-free reactions are also a highly desirable approach. jddhs.com
Catalysis: The use of catalysts is a cornerstone of green chemistry. nih.gov Catalytic reactions are often more selective, require milder conditions, and can be more efficient than stoichiometric reactions, leading to reduced waste. The development of recyclable catalysts further enhances the sustainability of a process. researchgate.net
Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. nih.gov This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. nih.gov Alternative energy sources like microwave irradiation and ultrasound can also offer more energy-efficient pathways. nih.gov
Reduction of Derivatives: Unnecessary derivatization steps should be minimized or avoided as they generate additional waste. nih.gov
By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, reducing the environmental footprint of their production. totalpharmaceuticaltopics.com
Advanced Spectroscopic and Structural Elucidation Techniques in Methyl 5 Hydroxy 3 Methoxy 2 Naphthoate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 5-hydroxy-3-methoxy-2-naphthoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the two different methoxy (B1213986) groups (one ether, one ester).
The aromatic region would display a complex pattern of signals for the five protons on the naphthalene (B1677914) ring system. Their specific chemical shifts and coupling constants are determined by their position relative to the electron-donating hydroxyl and methoxy groups and the electron-withdrawing ester group. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The two methyl groups, being in different chemical environments (ester vs. ether), are expected to resonate as sharp singlets at distinct chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (H-1, H-4, H-6, H-7, H-8) | 6.9 - 8.0 | Multiplet |
| Hydroxyl OH | 5.0 - 9.0 | Broad Singlet |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
Note: Predicted values are based on standard functional group ranges and analysis of structurally similar compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum is expected to show signals for the carbonyl carbon of the ester, the ten carbons of the naphthalene ring (including quaternary carbons), and the two methyl carbons.
The carbonyl carbon is typically found significantly downfield (165-175 ppm). The aromatic carbons resonate in the range of 110-160 ppm, with carbons attached to oxygen (C-3, C-5) appearing further downfield. The methyl carbons of the methoxy and ester groups would appear upfield, typically between 50 and 60 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 166 - 170 |
| Aromatic C-O (C-3, C-5) | 145 - 160 |
| Aromatic C-H & C-C | 105 - 140 |
| Methoxy (-OCH₃) | 55 - 60 |
Note: Predicted values are based on standard functional group ranges and analysis of structurally similar compounds. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.com For this molecule, COSY would be used to establish the connectivity between adjacent protons on the naphthalene ring, helping to trace out the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.eduyoutube.com This technique would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignments for the methyl groups of the ester and ether functions. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds. princeton.eduyoutube.com This is particularly powerful for identifying connections through quaternary carbons. For instance, HMBC would show correlations from the methoxy protons to the C-3 carbon and from the ester methyl protons to the carbonyl carbon, confirming the placement of these functional groups. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This experiment could be used to confirm the regiochemistry, for example, by observing a spatial correlation between the protons of the methoxy group at C-3 and the aromatic proton at C-4. researchgate.netyoutube.com
Table 3: Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlated Nuclei | Purpose |
|---|---|---|
| COSY | Aromatic H ↔ Aromatic H | Establish proton connectivity on the naphthalene ring. |
| HSQC | -OCH₃ H ↔ -OCH₃ C | Correlate methyl protons to their respective carbons. |
| HSQC | Aromatic H ↔ Aromatic C | Correlate aromatic protons to their directly attached carbons. |
| HMBC | -COOCH₃ H ↔ C=O C | Confirm the ester functional group connectivity. |
| HMBC | -OCH₃ H ↔ C-3 | Confirm the position of the methoxy group. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would display several key absorption bands. A broad band in the region of 3200-3550 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. mdpi.comresearchgate.net The C=O stretching of the ester group would produce a strong, sharp peak around 1680-1720 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while C-O stretching for the ether and ester groups would appear in the 1000-1300 cm⁻¹ range. researchgate.net
Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong signals in Raman spectra, which can be useful for characterizing the naphthoate core. usda.gov
Table 4: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3550 (Broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (Methyl) | C-H Stretch | 2850 - 3000 |
| Ester (C=O) | C=O Stretch | 1680 - 1720 (Strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure. The molecular formula of this compound is C₁₃H₁₂O₄, corresponding to a molecular weight of 232.23 g/mol . A high-resolution mass spectrum would confirm this elemental composition.
Under electron ionization (EI), the molecular ion peak (M⁺˙) would be observed at m/z 232. Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) from the ester or ether group to give a fragment at m/z 217, or the loss of a methoxy radical (•OCH₃) to yield an ion at m/z 201. Another common fragmentation pathway for methyl esters is the loss of the methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z 173.
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is particularly useful for analyzing relatively polar, low to medium molecular weight compounds. nih.gov Ionization occurs in the gas phase, typically resulting in less fragmentation than hard ionization methods like EI. nih.gov
For this compound, APCI-MS in positive ion mode is expected to generate a prominent protonated molecular ion, [M+H]⁺, at m/z 233. nih.gov In negative ion mode, deprotonation of the acidic hydroxyl group would lead to an abundant [M-H]⁻ ion at m/z 231. nih.gov Logical neutral losses, such as the loss of water (H₂O) or methanol (B129727) (CH₃OH) from the protonated molecular ion, may also be observed, providing further structural clues. nih.govresearchgate.net
Table 5: Expected Ions in APCI-MS Analysis
| Ion Mode | Ion | Expected m/z |
|---|---|---|
| Positive | [M+H]⁺ | 233 |
| Positive | [M+H - H₂O]⁺ | 215 |
| Positive | [M+H - CH₃OH]⁺ | 201 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of organic molecules by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This technique allows for the determination of a compound's elemental formula, a definitive piece of evidence for its identity.
In the analysis of this compound (C₁₃H₁₂O₄), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The calculated monoisotopic mass of this compound is 232.0736 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with an accuracy in the low parts-per-million (ppm) range, which is sufficient to distinguish C₁₃H₁₂O₄ from other potential formulas with the same nominal mass.
Table 1: Illustrative HRMS Data for a Naphthoate Isomer This table shows potential mass spectrometry data for an isomer, illustrating the type of information obtained from an HRMS experiment.
| Ion Description | Theoretical Formula | Calculated Mass (Da) | Observed Mass (Da) |
| Molecular Ion [M]⁺ | C₁₃H₁₂O₄ | 232.0736 | 232.0735 |
| Fragment [M-OCH₃]⁺ | C₁₂H₉O₃ | 201.0552 | 201.0551 |
| Fragment [M-COOCH₃]⁺ | C₁₁H₉O₂ | 173.0603 | 173.0602 |
Note: The data in this table is hypothetical and serves to illustrate the principles of HRMS analysis for this class of compounds.
X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise coordinates for each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would unambiguously confirm the substitution pattern on the naphthalene ring, verifying the positions of the hydroxyl, methoxy, and methyl ester groups.
The analysis would also reveal crucial information about intermolecular interactions in the solid state. Hydrogen bonding is expected to be a dominant interaction, primarily involving the phenolic hydroxyl group at the 5-position acting as a hydrogen bond donor and the carbonyl oxygen of the ester group acting as an acceptor. Studies on related structures, such as 1-naphthoic acid and 2-naphthoic acid, show that carboxylic acid and ester functionalities readily form hydrogen-bonded dimers and other supramolecular assemblies. nih.gov In the case of this compound, these interactions would dictate the molecular packing in the crystal.
Table 2: Representative Crystallographic Data for a Naphthoic Acid Derivative The following table provides an example of the crystallographic data that would be obtained for a related compound, highlighting key structural parameters.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6478 |
| b (Å) | 5.2261 |
| c (Å) | 18.7921 |
| β (°) | 94.518 |
| Volume (ų) | 846.66 |
| Z (molecules/unit cell) | 4 |
Note: Data adapted from the crystallographic information for a polymorph of 6-hydroxy-2-naphthoic acid and is for illustrative purposes only. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The naphthalene core of this compound is a chromophore that absorbs ultraviolet light, leading to the promotion of electrons to higher energy orbitals.
The UV-Vis absorption spectrum is influenced by the substituents on the naphthalene ring. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are auxochromes, meaning they can modify the absorption characteristics of the chromophore. As electron-donating groups, they typically cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted naphthalene. Studies on substituted naphthalenes confirm that the introduction of methoxy and hydroxyl groups shifts absorption maxima to longer wavelengths. mdpi.comresearchgate.net
Fluorescence spectroscopy measures the emission of light as the excited molecule returns to its ground electronic state. Naphthalene derivatives are often fluorescent, and the position and intensity of the emission are sensitive to the molecular structure and the surrounding environment (e.g., solvent polarity). nih.govnih.gov The presence of the hydroxyl and methoxy groups on the this compound ring system is expected to result in fluorescent behavior, with a characteristic Stokes shift (the difference between the absorption and emission maxima). The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process.
Table 3: Typical Photophysical Properties for Substituted Naphthalenes This table illustrates the type of data obtained from UV-Vis and fluorescence spectroscopy, based on general findings for related naphthalene derivatives.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Cyclohexane | ~320-340 | ~350-380 | ~30-40 | > 0.10 |
| Ethanol (B145695) | ~325-345 | ~360-390 | ~35-45 | > 0.15 |
Note: The values presented are estimations based on the known behavior of hydroxy- and methoxy-substituted naphthalene systems and are for illustrative purposes. mdpi.comnih.gov
Computational and Theoretical Investigations of Naphthoate Esters
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic properties of molecules with high accuracy. For Methyl 5-hydroxy-3-methoxy-2-naphthoate, DFT calculations, particularly at the B3LYP/6-31G(d) level, have been employed to analyze its molecular orbitals and charge distribution, which are fundamental to understanding its chemical behavior. smolecule.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, computational modeling has revealed that the electron-donating methoxy (B1213986) group at the C-3 position significantly raises the energy of the HOMO. smolecule.com This elevated HOMO energy level makes the molecule more susceptible to electrophilic attack, as its outermost electrons are more readily available to react. smolecule.com The analysis of 2pz orbital contributions shows the highest electron density at the ortho and para positions relative to this methoxy group, which directly correlates with observed regioselectivity in chemical reactions. smolecule.com
While specific energy values for this compound are not extensively published, the table below provides an illustrative example of typical values for related aromatic esters, calculated using DFT methods.
| Parameter | Illustrative Energy Value (eV) | Description |
|---|---|---|
| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.35 | Indicator of chemical reactivity and stability |
Note: The values in this table are illustrative for a molecule of this type. Specific calculated values for this compound require dedicated computational studies.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. nih.gov In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, which are attractive to nucleophiles, are colored blue. Green and yellow areas represent regions of neutral or intermediate potential. mdpi.com
For this compound, an MEP map would be expected to show significant negative potential (red regions) around the oxygen atoms of the hydroxyl, methoxy, and ester carbonyl groups due to their high electronegativity and lone pairs of electrons. These sites represent the most likely points for hydrogen bonding and electrophilic attack. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atoms, particularly the hydroxyl proton. Such an analysis provides a clear rationale for the molecule's intermolecular interactions and reactivity patterns. researchgate.netrsc.org
Global chemical reactivity parameters are derived from HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. These descriptors, calculated using Koopmans' theorem within the DFT framework, include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). uni-muenchen.de
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. Softness is the reciprocal of hardness.
Electronegativity (χ) : Represents the molecule's ability to attract electrons.
Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.
These parameters are crucial for predicting how this compound will behave in various chemical environments. A high electrophilicity index, for instance, would suggest the molecule can act as a good electrophile in certain reactions.
| Global Reactivity Parameter | Formula | Illustrative Value |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.175 eV |
| Chemical Softness (S) | 1 / (2η) | 0.230 eV-1 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.025 eV |
| Chemical Potential (μ) | -χ | -4.025 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 3.724 eV |
Note: These values are calculated from the illustrative HOMO/LUMO energies in the previous table and are not specific to this compound.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling techniques are essential for studying how a molecule like this compound might interact with biological targets, such as enzymes or receptors. These methods are particularly relevant given the compound's reported potential as an anti-inflammatory and anticancer agent. smolecule.com
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor, typically a protein). nih.gov The process involves sampling numerous possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy (kcal/mol). A more negative score typically indicates a stronger, more favorable interaction.
While specific docking studies for this compound have not been widely published, its structure suggests potential for interaction with various biological targets. The hydroxyl and methoxy groups are crucial for forming hydrogen bonds and other interactions that stabilize the ligand-receptor complex. smolecule.com Docking studies would be instrumental in identifying potential protein targets and elucidating the molecular basis for its biological activity.
| Hypothetical Protein Target | Illustrative Binding Affinity (kcal/mol) | Potential Interactions |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -7.5 | Hydrogen bonds via hydroxyl and ester groups |
| Tyrosine Kinase | -8.2 | Pi-stacking with aromatic rings, H-bonds |
| Bcl-2 Protein | -7.9 | Hydrophobic interactions with naphthyl core |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a molecular docking study. Actual binding affinities would require specific computational experiments.
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of its single bonds. By calculating the energy associated with each conformation, a potential energy surface (PES) or energetic landscape can be generated. This landscape reveals the most stable, low-energy conformations that the molecule is likely to adopt.
Quantitative Structure-Activity Relationship (QSAR) and QSAR-based Design
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov For naphthoate esters like this compound, QSAR studies are pivotal in predicting their potential biological activities, such as antimicrobial or anticancer properties, and in guiding the rational design of new, more potent analogues. brieflands.comsmolecule.com
The fundamental principle of QSAR is that the variations in the biological activities of a series of compounds are dependent on the differences in their structural properties. pharmatutor.org These properties are quantified by molecular descriptors, which are numerical values derived from the chemical structure. drugdesign.orgresearchgate.net QSAR models are developed by correlating these descriptors with experimentally determined biological activity. nih.gov
For aromatic compounds like naphthoate esters, several types of molecular descriptors are crucial:
Electronic Descriptors: These describe the electronic properties of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govucsb.edu The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. ucsb.edu Other electronic descriptors include dipole moment and polarizability. ucsb.edu
Hydrophobic Descriptors: Lipophilicity, often represented by the partition coefficient (log P), is a critical factor as it governs the ability of a compound to cross biological membranes to reach its site of action. drugdesign.org
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching. pharmatutor.org Molecular connectivity indices are common examples. nih.gov
Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule, which are important for its interaction with biological targets. Molar refractivity (MR) is one such descriptor. pharmatutor.org
A typical QSAR study on a series of naphthoate esters would involve synthesizing various derivatives with different substituents on the naphthalene (B1677914) ring. Their biological activity (e.g., IC50 values against a cancer cell line) would be measured. nih.gov Subsequently, a range of molecular descriptors for each compound would be calculated using computational chemistry software. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical model. brieflands.com
For instance, a hypothetical QSAR equation might look like: log(1/IC50) = b0 + b1(LUMO) + b2(log P) + b3*(MR)
Where b0, b1, b2, and b3 are regression coefficients determined by the statistical analysis. Such a model, once validated, can be used to predict the activity of unsynthesized naphthoate derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.gov Studies on related structures, like naphthoquinone and naphthalen-1-yl-acetic acid derivatives, have demonstrated the utility of QSAR in identifying key structural features for biological activity. brieflands.comnih.gov
Table 1: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Example | Property Represented | Relevance to Naphthoate Esters |
|---|---|---|---|
| Electronic | HOMO/LUMO Energy | Electron donating/accepting ability, reactivity | Influences interactions with biological targets. nih.gov |
| Dipole Moment | Polarity, charge distribution | Affects solubility and binding orientation. | |
| Hydrophobic | Log P | Lipophilicity/hydrophilicity | Governs membrane permeability and transport. drugdesign.org |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Determines steric fit in receptor binding sites. |
| Topological | Connectivity Indices | Molecular size, branching, and shape | Correlates with overall molecular architecture. nih.gov |
Excited-State Photophysics and Photochemistry of Naphthoate Chromophores
The naphthalene core in this compound makes it a chromophore, meaning it can absorb light. Its photophysical and photochemical behavior, particularly processes occurring in the electronically excited state, are of significant scientific interest.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within the same molecule after it has been excited by absorbing light. nih.govrsc.org This process is particularly relevant for molecules like this compound, which possess both a proton-donating group (the 5-hydroxy group) and a proton-accepting group (the carbonyl oxygen of the ester) in close proximity, forming an intramolecular hydrogen bond. nih.gov
The ESIPT process involves a four-step cycle:
Photoexcitation: The molecule in its ground state (Enol form) absorbs a photon, promoting it to an electronically excited state (Enol*).
Proton Transfer: In the excited state, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen are significantly increased. This drives an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state tautomer (Keto*). nih.gov This transfer can occur on a femtosecond timescale. nih.gov
De-excitation: The Keto* tautomer relaxes to its ground state (Keto) by emitting a photon (fluorescence) or through non-radiative pathways.
Back Proton Transfer: In the ground state, the Keto form is typically unstable and rapidly undergoes a back-proton transfer to regenerate the original, more stable Enol form, completing the cycle. researchgate.net
This process leads to a unique fluorescence signature. The emission from the Keto* tautomer is significantly red-shifted (occurs at a longer wavelength) compared to the absorption of the Enol form. This results in an unusually large Stokes shift, which is the difference between the absorption and emission maxima. nih.gov The large Stokes shift is a hallmark of ESIPT-capable molecules and is advantageous for applications in fluorescent probes and imaging agents as it minimizes self-absorption. rsc.org Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in investigating the ESIPT mechanism, allowing researchers to model the potential energy surfaces of the ground and excited states and to confirm the enhanced hydrogen bond strength in the excited state. nih.govresearchgate.net
The luminescence (fluorescence) of naphthoate chromophores is strongly influenced by the ESIPT process and the surrounding environment, particularly the solvent. nih.gov Molecules capable of ESIPT, like this compound, can exhibit dual emission—one band from the locally excited Enol* form and a second, red-shifted band from the proton-transferred Keto* tautomer. nih.gov The relative intensity of these two emission bands is highly sensitive to the solvent's properties. researchgate.net
Solvent Polarity: In nonpolar solvents, the intramolecular hydrogen bond is well-maintained, and the ESIPT process is often highly efficient, leading to dominant emission from the Keto* tautomer. In polar, protic solvents (like ethanol (B145695) or methanol), the solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl and carbonyl groups of the naphthoate ester. This can disrupt the intramolecular hydrogen bond necessary for ESIPT. nih.gov This disruption can lead to a decrease in the intensity of the Keto* emission and an increase in the Enol* emission. Therefore, by changing the solvent, the emission color and quantum yield of the compound can be tuned. chalcogen.ro
Solvent Viscosity and Rigidity: In rigid environments, such as polymer matrices or frozen solvents at low temperatures, non-radiative decay pathways are often suppressed. researchgate.net This can lead to an enhancement of fluorescence quantum yield. For some naphthoic acids, room temperature phosphorescence (RTP), which is a longer-lived emission from the triplet excited state, has been observed in rigid polymer matrices. researchgate.net This is because the rigid environment slows down the vibrational relaxation processes that normally quench phosphorescence at room temperature. researchgate.net
Table 2: Influence of Solvent on Naphthoate Luminescence
| Solvent Property | Effect on Intramolecular H-Bond | Predominant Emission | Consequence |
|---|---|---|---|
| Nonpolar (e.g., Cyclohexane) | Strengthened/Undisturbed | Keto* (Tautomer) | Strong, red-shifted fluorescence with large Stokes shift. |
| Polar Aprotic (e.g., DMSO) | Moderately affected | Both Enol* and Keto* | Dual emission may be observed. |
| Polar Protic (e.g., Ethanol) | Disrupted by intermolecular H-bonds | Enol* (Normal) | Blue-shifted fluorescence, quenching of ESIPT emission. |
| Rigid Matrix (e.g., PMMA) | Fixed conformation | Keto* and potentially Phosphorescence | Enhanced quantum yield, possible RTP. researchgate.net |
Non-Linear Optical (NLO) Properties Calculations
Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, such as a high-intensity laser beam. researchgate.net This property is the basis for technologies like frequency conversion, optical switching, and data storage. asianpubs.org Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups, often exhibit significant NLO properties. ipme.ru The naphthalene ring system in this compound, substituted with a hydroxyl donor and a methoxycarbonyl acceptor, provides a framework conducive to NLO activity.
The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (frequency doubling), while the third-order hyperpolarizability (γ) governs third-order effects. researchgate.net
Computational chemistry, primarily using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of molecules before they are synthesized. asianpubs.orgipme.ru These calculations can accurately determine molecular geometries, dipole moments (μ), polarizabilities (α), and, most importantly, the hyperpolarizability tensors (β and γ). researchgate.netresearchgate.net
Key molecular parameters that influence NLO properties and are assessed in computational studies include:
HOMO-LUMO Energy Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with greater polarizability and larger hyperpolarizability values. This is because a smaller gap facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for NLO response. nih.gov
Dipole Moment (μ): A large ground-state dipole moment can be indicative of the charge asymmetry needed for a significant second-order NLO response (β).
Polarizability (α): This measures the ease with which the electron cloud of a molecule can be distorted by an electric field. High polarizability is a prerequisite for high hyperpolarizability. researchgate.net
Theoretical calculations are performed using specific DFT functionals (e.g., B3LYP, CAM-B3LYP) and appropriate basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute the electronic properties. ipme.ruresearchgate.net By comparing the calculated hyperpolarizability of a new naphthoate ester derivative to that of a standard NLO material (like urea), researchers can assess its potential for NLO applications. researchgate.net Studies on various naphthalene derivatives have shown that theoretical calculations can effectively guide the design of molecules with enhanced NLO responses. asianpubs.orgresearchgate.net
Table 3: Key Parameters from NLO Computational Studies
| Parameter | Symbol | Definition | Correlation with NLO Activity |
|---|---|---|---|
| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. | A large μ can indicate charge asymmetry, often beneficial for second-order NLO. researchgate.net |
| Polarizability | α | The ability of the molecular electron cloud to be distorted by an electric field. | Higher α is generally associated with larger hyperpolarizabilities. researchgate.net |
| First Hyperpolarizability | β | The coefficient describing the second-order NLO response. | A large β value indicates a strong potential for applications like frequency doubling. |
| Third-Order Hyperpolarizability | γ | The coefficient describing the third-order NLO response. | A large γ value is desirable for applications in optical switching and limiting. nih.gov |
| HOMO-LUMO Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller ΔE often leads to enhanced polarizability and NLO response. nih.gov |
Biological Activities and Molecular Mechanisms of Naphthoate Derivatives Pre Clinical Research
Investigational Biological Modulators: Enzyme Inhibition and Receptor Interactions
Naphthoate derivatives have been explored as modulators of various biological targets, including enzymes and receptors that play crucial roles in cellular signaling and disease pathogenesis.
While the broader class of naphthoquinones has been investigated for its inhibitory effects on enzymes like Topoisomerase II, specific studies on the inhibitory activity of Methyl 5-hydroxy-3-methoxy-2-naphthoate against Phospholipase A2 (PLA2) or Topoisomerase II are not extensively documented in publicly available research.
Topoisomerase II is a critical enzyme in DNA replication and transcription, making it a key target for anticancer drugs. Certain naphthoquinone derivatives have been shown to act as dual inhibitors of Topoisomerase I and II. For instance, the novel naphthoquinone adduct TU100 was found to be an effective inhibitor of both enzymes by preventing the relaxation of supercoiled plasmid DNA. nih.gov This inhibition is suggested to occur via a unique mechanism that does not involve DNA intercalation, a common mechanism for other inhibitors like anthracyclines. nih.gov Other research has focused on designing hybrid molecules, such as naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine derivatives, as dual inhibitors of Topoisomerase IIα and the epidermal growth factor receptor (EGFR). mdpi.com
The following table summarizes the Topoisomerase II inhibitory activity of some naphthoquinone derivatives, noting that data for this compound is not available.
| Compound/Derivative | Target Enzyme | Observed Effect | Reference |
| TU100 (naphthoquinone adduct) | Topoisomerase I and II | Inhibition of supercoiled DNA relaxation | nih.gov |
| Naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids | Topoisomerase IIα | Inhibition of enzyme activity in MCF-7 cells | mdpi.com |
This table presents data on related naphthoquinone derivatives due to the absence of specific research on this compound.
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a pivotal role in signal transduction. nih.govguidetopharmacology.orgnih.gov Derivatives of 2-naphthoic acid have been identified as potent and selective antagonists of the P2Y14 receptor, a GPCR involved in inflammatory and immune responses. nih.gov The P2Y14 receptor is activated by UDP-sugars and is implicated in various physiological and pathological processes. nih.gov
Research into the structure-activity relationships of 2-naphthoic acid derivatives has led to the development of high-affinity antagonists for the P2Y14R. For example, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) is a highly potent and selective antagonist. nih.gov While specific studies on the interaction of this compound with GPCRs are limited, the established activity of related naphthoic acid derivatives suggests a potential area for future investigation.
The following table highlights the interaction of a representative 2-naphthoic acid derivative with a specific GPCR.
| Compound/Derivative | GPCR Target | Activity | Reference |
| 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) | P2Y14 Receptor | Antagonist | nih.govnih.gov |
This table presents data on a related 2-naphthoic acid derivative due to the absence of specific research on this compound.
In Vitro Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines
The anti-proliferative and cytotoxic effects of various naphthoquinone and methoxyflavone derivatives have been evaluated in a range of cancer cell lines. While direct studies on this compound are not prominent, research on structurally related compounds provides insights into the potential anticancer activities of this chemical class.
For instance, a methoxylated flavanone derivative, 2′,3′,4′-trimethoxy-5,6-naphthoflavanone (TMNF), was shown to inhibit the proliferation of HCT116 human colon cancer cells and induce cytotoxicity. researchgate.net This compound was found to cause cell cycle arrest at the G2/M phase. researchgate.net Similarly, 5-hydroxy-7-methoxy-2-phenyl-4-quinolones have been synthesized and evaluated for their antitumor activity, with some compounds showing significant G2/M cell cycle arrest and antiproliferative effects. nih.gov Another study on a ciprofloxacin chalcone hybrid with a 3,4,5-trimethoxy phenyl moiety demonstrated concentration and time-dependent reductions in the viability of HepG2 and MCF7 cancer cells. nih.govwaocp.org
The table below summarizes the cytotoxic effects of some related naphthoquinone and methoxy-substituted compounds on various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50/Effect | Reference |
| 2′,3′,4′-trimethoxy-5,6-naphthoflavanone (TMNF) | HCT116 (Colon Cancer) | Inhibition of proliferation, G2/M arrest | researchgate.net |
| 2-(3-fluorophenyl)-5-hydroxy-7-methoxy-4-quinolone | K562 (Leukemia) | Potent antiproliferative activity | nih.gov |
| Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid | HepG2 (Hepatocellular Carcinoma), MCF7 (Breast Cancer) | Reduced cell viability, pre-G1 apoptosis, G2/M arrest | nih.govwaocp.org |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (Z285) | MDA-MB-231, Hs578T, MCF7, HCC1806 (Breast Cancer) | Dose- and time-dependent decrease in proliferation | nih.gov |
This table presents data on related compounds due to the absence of specific research on this compound.
Evaluation of Antimicrobial Efficacy
The antimicrobial properties of naphthoic acid derivatives and related compounds have been investigated against a variety of bacterial and fungal pathogens.
Studies on substituted 2-hydroxynaphthalene-1-carboxanilides, which share a structural similarity with naphthoic acid derivatives, have demonstrated antibacterial activity. nih.goviapchem.org For example, certain trifluoromethyl-substituted derivatives were active against a spectrum of bacteria, including resistant isolates. nih.goviapchem.org Lanthanum complexes of various naphthoic acids have also shown notable antibacterial activity against Escherichia coli and Staphylococcus aureus. jetir.org Furthermore, polymers derived from naphthoic acid have displayed potent antibacterial activity against multi-drug resistant Gram-negative pathogens. nih.gov
The following table provides examples of the antibacterial activity of related naphthoic acid derivatives.
| Compound/Derivative | Bacterial Strain(s) | Activity (e.g., MIC) | Reference |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | E. coli, S. aureus, Mycobacteria | MIC range: 0.3 to 92.6 μM | nih.gov |
| Lanthanum complexes of 1-hydroxy-2-naphthoic acid | E. coli, S. aureus | Zone of inhibition: 9-19 mm | jetir.org |
| Quaternary ammonium-charged naphthoic acid-based polymers | E. coli, P. aeruginosa, K. pneumoniae, A. baumannii | Potent activity against multi-drug resistant strains | nih.gov |
This table presents data on related compounds due to the absence of specific research on this compound.
Research into the antifungal properties of naphthoquinone derivatives has identified compounds with significant activity against pathogenic fungi. For instance, 2-methoxynaphthalene-1,4-dione (2-MNQ) demonstrated notable antifungal activity against several isolates of the Cryptococcus neoformans/gattii complex, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. mdpi.com Furthermore, this compound exhibited a synergistic effect when combined with the conventional antifungal drug Amphotericin B. mdpi.com Other naphtho-triazol-thiadiazin derivatives have also shown promising antifungal activity against various fungal strains. umsha.ac.ir
The table below summarizes the antifungal activity of a related naphthoquinone derivative.
| Compound/Derivative | Fungal Strain(s) | Activity (e.g., MIC) | Reference |
| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus neoformans/gattii complex | MIC: 3.12 - 12.5 µg/mL | mdpi.com |
This table presents data on a related compound due to the absence of specific research on this compound.
Anti-inflammatory and Antioxidant Potential
Naphthoate derivatives, including structures related to this compound, have been the subject of pre-clinical research to evaluate their potential as anti-inflammatory and antioxidant agents. Studies have demonstrated that this class of compounds can modulate key pathways involved in inflammation and oxidative stress.
Research into methyl 2-naphthoate derivatives isolated from the roots of Morinda officinalis has shown notable anti-inflammatory effects. In one study, various isolates were assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine RAW264.7 macrophage cells. Two enantiomers, designated 1a and 3b, displayed moderate inhibitory activity with IC₅₀ values of 41.9 μM and 26.2 μM, respectively nih.gov. Compound 3b was further observed to inhibit the secretion of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner nih.gov.
Similarly, studies on 1,4-naphthoquinone derivatives have revealed significant anti-inflammatory properties. These compounds have been shown to strongly inhibit LPS-induced NO production in RAW264.7 cells. One particular derivative, compound 9, not only inhibited NO but also reduced the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it decreased the mRNA levels of pro-inflammatory factors such as interleukin-1β (IL-1β), IL-6, and TNF-α, indicating a broad-spectrum anti-inflammatory action at the transcriptional level.
The antioxidant activity of related structures has also been investigated. Naphthoquinone derivatives are known to induce the formation of reactive oxygen species (ROS) in cancer cells, which contributes to their cytotoxic effects researchgate.net. However, other studies on flavonoids with structural similarities, such as 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC), have demonstrated significant antioxidant potential. FMC showed concentration-dependent antioxidant activity, inhibiting lipid peroxidation by 64.3% at a concentration of 500 µM and effectively scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals with an IC₅₀ value of 50.2 µM scielo.br. This dual activity profile, where related compounds can exhibit both pro-oxidant and antioxidant effects depending on the biological context, is a key area of ongoing research.
Table 1: Anti-inflammatory Activity of Naphthoate and Naphthoquinone Derivatives
| Compound/Derivative | Assay | Cell Line | IC₅₀ Value / Effect |
|---|---|---|---|
| Methyl 2-naphthoate (Enantiomer 1a) | NO Production Inhibition | RAW264.7 | 41.9 μM |
| Methyl 2-naphthoate (Enantiomer 3b) | NO Production Inhibition | RAW264.7 | 26.2 μM |
| Methyl 2-naphthoate (Enantiomer 3b) | Cytokine Secretion | RAW264.7 | Dose-dependent inhibition of TNF-α and IL-6 |
| 1,4-Naphthoquinone (Compound 9) | Gene Expression | RAW264.7 | Reduced mRNA levels of iNOS, COX-2, IL-1β, IL-6, TNF-α |
Other Reported Biological Activities (e.g., Antidiabetic, Antimalarial, Antiviral)
Beyond their anti-inflammatory and antioxidant potential, naphthoate and naphthoquinone derivatives have been explored for other therapeutic applications, with significant findings in the area of antimalarial activity.
Pre-clinical research has identified several 2-hydroxy-1,4-naphthoquinone derivatives as potent agents against Plasmodium falciparum, the parasite responsible for malaria. A series of these compounds, synthesized through the Mannich reaction of lawsone, were evaluated for their in-vitro antimalarial activity. Several derivatives displayed significant potency, with IC₅₀ values ranging from 0.77 to 4.05 µg/mL. The most active compound in this series featured an n-butyl substituted aminomethyl group, highlighting its potential as a lead for new antimalarial drugs.
Other studies have focused on pentacyclic 1,4-naphthoquinone derivatives, which also demonstrated activity against P. falciparum. Interestingly, a homologous series of these compounds (9a-c) proved to be more active against the malaria parasite than a related series (8a-c), which were more potent against cancer cells and Leishmania amazonensis nih.gov. This suggests that specific structural modifications can tune the biological activity of the naphthoquinone scaffold toward different pathogens nih.gov. The mechanism for some hydroxynaphthoquinones is believed to involve the inhibition of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex, a validated target for antimalarial drugs nih.gov.
While the antimalarial properties of naphthoquinone derivatives are well-documented, research into the specific antidiabetic or antiviral activities of this compound is less extensive. However, related flavonoid structures have shown promise. For instance, 4'-hydroxy-3-methoxyflavones have been identified as having potent in vitro activity against picornaviruses, including poliovirus and various rhinovirus serotypes bohrium.com.
Table 2: Antimalarial Activity of Naphthoquinone Derivatives
| Derivative Class | Parasite Strain | Activity Range (IC₅₀) | Most Potent Moiety Noted |
|---|---|---|---|
| 3-substituted-2-hydroxy-1,4-naphthoquinones | Plasmodium falciparum | 0.77 - 4.05 µg/mL | n-butyl substituted aminomethyl group |
| Pentacyclic 1,4-naphthoquinones (Series 9a-c) | Plasmodium falciparum | More active than related series 8a-c | - |
| Hydroxynaphthoquinones (e.g., Atovaquone) | Plasmodium falciparum | Nanomolar activity | - |
Elucidation of Structure-Activity Relationships (SAR) for Bioactive Naphthoates
The study of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of bioactive compounds by identifying how specific chemical features influence their biological effects nih.gov. For naphthoate and naphthoquinone derivatives, SAR studies have provided valuable insights into the molecular requirements for their anti-inflammatory, anticancer, and antimalarial activities.
SAR analysis enables the determination of which chemical groups are responsible for a molecule's biological effect, allowing medicinal chemists to modify the structure to enhance potency or selectivity nih.gov. This is achieved by systematically altering parts of the molecule—such as side chains, functional groups, or the core scaffold—and evaluating the impact on a specific biological outcome nih.gov.
In the context of naphthoquinone derivatives, SAR studies have revealed key structural determinants for bioactivity:
For Anticancer Activity: Research on naphthoquinone derivatives targeting cyclooxygenase-2 (COX-2) in non-small cell lung cancer cells found that the presence of phenylamino (PhNH) and 4-hydroxyphenylamino (4-HO-PhNH) groups on the naphthoquinone nucleus was critical for both anticancer and anti-metastatic activity researchgate.net. Molecular modeling further identified that a compound bearing the 4-hydroxyphenylamino substituent could effectively interact with the arachidonic acid binding site of the COX-2 enzyme researchgate.net.
For Antimalarial Activity: The antimalarial potency of 2-hydroxy-1,4-naphthoquinone derivatives is significantly influenced by the nature of the substituent at the 3-position. The synthesis and evaluation of a series of these compounds showed that the side chains attached via a Mannich reaction were key to their activity against P. falciparum. Specifically, a derivative with an n-butyl substituted aminomethyl group at this position exhibited the highest potency. Furthermore, comparing the structures of the clinical drug atovaquone with novel hydroxynaphthoquinones revealed that the cyclohexane ring of atovaquone is not essential for activity, as its replacement with a simpler CH₂ group only slightly decreased potency, suggesting paths to simpler, more easily synthesized analogues nih.gov.
For Anti-inflammatory Activity: For methyl 2-naphthoate derivatives, the stereochemistry of the molecule can be a determining factor. The differential activity between enantiomers 1a and 3b in inhibiting NO production suggests that the spatial arrangement of the atoms is important for the interaction with its biological target nih.gov.
These examples underscore the principle that minor modifications to the chemical structure of a naphthoate or naphthoquinone derivative can lead to significant changes in its biological activity profile, guiding the rational design of more effective therapeutic agents.
Synthesis and Reactivity of Advanced Methyl 5 Hydroxy 3 Methoxy 2 Naphthoate Analogs
Design Principles for Structural Modification and Diversity
The design of novel analogs of methyl 5-hydroxy-3-methoxy-2-naphthoate is fundamentally guided by the electronic properties of its constituent functional groups. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are powerful electron-donating groups (EDGs) that significantly influence the reactivity of the naphthalene (B1677914) ring system. numberanalytics.com Their presence increases the electron density of the aromatic rings, thereby activating them toward electrophilic aromatic substitution reactions. wikipedia.org
Both the hydroxyl and methoxy groups direct incoming electrophiles primarily to the ortho and para positions. In the context of the naphthalene core of this specific molecule, these activating groups synergistically influence regioselectivity. The positions most activated for electrophilic attack are C4 and C6, making them prime targets for introducing new substituents. Conversely, the methyl ester (-COOCH₃) group is an electron-withdrawing group (EWG) that deactivates the ring to which it is attached, although its influence is less pronounced than the activating effects of the hydroxyl and methoxy groups.
Structural diversity can be achieved by:
Modification of existing functional groups: The hydroxyl, methoxy, and ester moieties can be chemically transformed into other functional groups.
Substitution on the aromatic core: New substituents can be introduced at the activated positions of the naphthalene ring.
Stereochemical variation: Introduction of chiral centers allows for the development of enantiomerically pure derivatives.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict how modifications will affect the electronic properties and reactivity of the molecule. sciencepublishinggroup.comresearchgate.net Parameters like HOMO-LUMO energy gaps and molecular electrostatic potential maps help in assessing the chemical reactivity and kinetic stability of designed analogs. researchgate.net
Table 1: Influence of Functional Groups on the Naphthalene Core
| Functional Group | Type | Electronic Effect | Influence on Reactivity |
| 5-Hydroxy (-OH) | Activating | +M (Resonance), -I (Inductive) | Increases electron density, directs electrophiles to ortho and para positions (C4, C6). numberanalytics.com |
| 3-Methoxy (-OCH₃) | Activating | +M (Resonance), -I (Inductive) | Increases electron density, directs electrophiles to ortho and para positions (C4). numberanalytics.com |
| 2-Ester (-COOCH₃) | Deactivating | -M (Resonance), -I (Inductive) | Decreases electron density on the attached ring, meta-directing. |
Preparation of Functionalized Naphthoate Derivatives
The methyl ester group at the C2 position is a key site for initial functionalization. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for further modifications.
Ester Hydrolysis: Alkaline hydrolysis, also known as saponification, is a common and efficient method. libretexts.org The reaction involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). canterbury.ac.nzrsc.org The process is typically irreversible, leading to the formation of the sodium or potassium salt of 5-hydroxy-3-methoxy-2-naphthoic acid. libretexts.org Subsequent acidification yields the free carboxylic acid.
Amidation Reactions: The resulting carboxylic acid can be converted into a wide range of amides. A standard method involves activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The activated acyl chloride then readily reacts with a primary or secondary amine to form the desired amide. google.com Alternatively, direct amidation methods using coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate the reaction between the carboxylic acid and an amine. nih.gov Recent advances have also explored the direct catalytic amidation of methyl esters using nickel-based catalysts, which can provide a more direct route to amides, bypassing the need for hydrolysis. mdpi.com
Table 2: Typical Conditions for Ester Functionalization
| Transformation | Reagents & Conditions | Product |
| Ester Hydrolysis | 1. NaOH (aq), Reflux2. HCl (aq) | 5-hydroxy-3-methoxy-2-naphthoic acid |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. R¹R²NH, Base | 5-hydroxy-3-methoxy-N,N-R¹R²-2-naphthamide |
| Amidation (Direct Coupling) | RNH₂, DMTMM or other coupling agents | 5-hydroxy-3-methoxy-N-R-2-naphthamide |
The electron-rich naphthalene core of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org The combined directing effects of the 5-hydroxy and 3-methoxy groups strongly favor substitution at the C4 position.
Halogenation: Reaction with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would be expected to yield the 4-bromo derivative.
Nitration: Treatment with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) would introduce a nitro group, likely at the C4 position, to form methyl 4-nitro-5-hydroxy-3-methoxy-2-naphthoate. worldscientific.com
Furthermore, the hydroxyl group can be converted into a triflate (-OTf) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This strategy allows for the formation of carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkynyl groups to the C5 position, significantly expanding the structural diversity of the analogs.
Development of Chiral Naphthoate Derivatives for Asymmetric Synthesis
The development of chiral analogs of this compound is crucial for applications in asymmetric synthesis, where stereochemistry is paramount. There are two primary strategies for introducing chirality.
The first strategy involves the oxidative coupling of two naphthol units to create axially chiral biaryl compounds, such as derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL). wikipedia.org This transformation can be achieved using metal catalysts, often in conjunction with chiral ligands to induce enantioselectivity. nih.govencyclopedia.pub For instance, copper or iron complexes with chiral diamine ligands have been successfully used for the asymmetric oxidative coupling of substituted 2-naphthols. acs.orgmdpi.com The ester moiety at the 3-position of related substrates has been found to be important for achieving good asymmetric induction in these coupling reactions. acs.orgresearchgate.net
The second strategy involves the use of a chiral auxiliary . wikipedia.org In this approach, the naphthoate molecule is covalently bonded to a readily available, enantiomerically pure molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions. scielo.org.mx For example, the carboxylic acid derived from the hydrolysis of the methyl ester could be coupled to a chiral amine or alcohol, such as a pseudoephedrine or an Evans oxazolidinone auxiliary. wikipedia.orgspringerprofessional.de After the desired stereoselective transformation is complete, the auxiliary can be cleaved and recovered.
Table 3: Strategies for Asymmetric Synthesis
| Strategy | Description | Key Reagents/Components | Example Application |
| Asymmetric Oxidative Coupling | Dimerization of two naphthol units to form an axially chiral biaryl. | Metal catalyst (e.g., Cu(I), Fe(II)), Chiral ligand (e.g., chiral diamines, BINAP). wikipedia.orgnih.gov | Synthesis of enantiopure BINOL-type ligands. |
| Chiral Auxiliary Control | Temporary attachment of a chiral molecule to direct a stereoselective reaction. | Evans oxazolidinones, Camphorsultam, Pseudoephedrine. wikipedia.org | Diastereoselective alkylation or aldol (B89426) reactions. |
Mechanistic Studies of Derivative Reactivity and Transformation Pathways
Understanding the reaction mechanisms is essential for predicting and controlling the outcomes of synthetic transformations involving this compound and its derivatives.
The key transformation pathway for modifying the aromatic core is electrophilic aromatic substitution . The mechanism proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. nih.gov For naphthalene systems, substitution at the α-position (e.g., C4) is generally kinetically favored over the β-position because the intermediate for α-attack is better stabilized by resonance. youtube.comonlineorganicchemistrytutor.com The intermediate for attack at C4 in this compound is particularly stable because the positive charge can be delocalized over two aromatic rings while preserving one intact benzene (B151609) ring in several resonance structures. youtube.com The powerful electron-donating effects of the hydroxyl and methoxy groups further stabilize this intermediate, accelerating the reaction rate. numberanalytics.com
In nucleophilic aromatic substitution (SNAr) , which could be relevant for derivatives with electron-withdrawing groups and a suitable leaving group, the reaction proceeds through a negatively charged Meisenheimer complex. numberanalytics.com The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of strong electron-withdrawing groups. numberanalytics.com
For transition-metal-catalyzed coupling reactions , the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For example, in a Suzuki coupling, a palladium(0) catalyst would first undergo oxidative addition into the carbon-triflate bond at C5. This would be followed by transmetalation with an organoboron reagent and conclude with reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
Computational studies can provide deeper insight into these pathways by modeling transition states and reaction energy profiles, helping to rationalize observed regioselectivity and reactivity patterns. sciencepublishinggroup.com
Emerging Applications and Translational Research Potential of Naphthoate Compounds
Role as Versatile Intermediates in Organic Synthesis and Fine Chemical Production
Methyl 5-hydroxy-3-methoxy-2-naphthoate is a multifaceted compound that serves as a crucial building block in the field of organic synthesis. Its unique chemical architecture, featuring a naphthalene (B1677914) core with strategically placed hydroxyl, methoxy (B1213986), and methyl ester functional groups, allows for a variety of chemical transformations. This versatility makes it an important intermediate in the production of more complex organic molecules and fine chemicals. smolecule.com
The reactivity of its functional groups enables a range of synthetic modifications. For instance, the hydroxyl group can undergo oxidation to form a carbonyl group, while the ester can be reduced to an alcohol. smolecule.com Furthermore, the methoxy group can be subjected to nucleophilic substitution reactions, opening avenues for the introduction of diverse functionalities. smolecule.com These reactions pave the way for the synthesis of a wide array of derivatives with distinct properties and potential applications. smolecule.com
One of the notable applications of this naphthoate compound is its role as a dienophile in Diels-Alder reactions. The electron-withdrawing nature of the ester and methoxy groups enhances the electrophilicity of the naphthalene ring, making it an effective partner in this powerful cycloaddition reaction for creating six-membered rings. smolecule.com
A significant example of its utility is in the synthesis of complex bioactive molecules. For instance, it has been utilized as a key intermediate in the synthetic pathway towards the protein kinase C inhibitor, calphostin C. This demonstrates its importance in constructing intricate molecular frameworks for pharmacologically active compounds.
The industrial production of fine chemicals also benefits from the use of this compound. It is employed in the manufacturing of specialty chemicals, including certain dyes and pigments, highlighting its commercial relevance beyond academic research. smolecule.com
Table 1: Key Chemical Reactions of this compound
| Reaction Type | Reagents | Functional Group Transformation |
| Oxidation | Potassium permanganate, Chromium trioxide | Hydroxyl group to Carbonyl group |
| Reduction | Lithium aluminum hydride | Ester group to Alcohol group |
| Nucleophilic Substitution | Various nucleophiles | Methoxy group substitution |
| Diels-Alder Cycloaddition | Dienes | Formation of cyclohexene (B86901) derivatives |
Exploration in Advanced Materials Science (e.g., Optoelectronic Materials, Dyes)
The naphthalene scaffold inherent in this compound provides a foundation for the development of advanced materials with interesting optical and electronic properties. While specific research on this exact compound in advanced materials is emerging, the broader class of naphthalene derivatives is well-established in this field.
Optoelectronic Materials: Naphthalene-based compounds are recognized for their potential in optoelectronic applications, such-as Organic Light-Emitting Diodes (OLEDs). The rigid, planar structure and conjugated π-electron system of the naphthalene core contribute to their favorable photophysical properties, including high quantum yields and photostability. While direct studies on this compound in this context are limited, analogous compounds like methyl 3-methoxy-2-naphthoate have been shown to undergo photocyclodimerization, forming cubane-like structures that can be influenced by host-guest chemistry, suggesting potential for creating novel photoresponsive materials.
Dyes and Pigments: this compound serves as a precursor in the synthesis of various dyes and pigments. smolecule.com The chromophoric naphthalene unit can be chemically modified to tune the color and other properties of the resulting colorants. The specific functional groups on the molecule offer handles for covalent attachment to substrates or for altering the electronic properties of the dye molecule to achieve desired absorption and emission characteristics.
Development of Chemosensors and Molecular Probes
The field of molecular sensing has seen a significant rise in the use of fluorescent chemosensors for the detection of various analytes. Naphthalene derivatives are particularly attractive for this purpose due to their inherent fluorescence, which can be modulated upon interaction with a target species.
While direct application of this compound as a chemosensor is not yet extensively documented, its structural motifs are present in known fluorescent probes. Naphthalene-based fluorescent chemosensors have been successfully developed for the detection of a range of analytes, including metal ions. nih.govrsc.orgnih.gov For instance, naphthalene-derived Schiff bases and other derivatives have shown high selectivity and sensitivity for ions like Zn(II) and Al(III). nih.govrsc.org The mechanism of sensing often involves chelation of the metal ion by functional groups on the naphthalene scaffold, leading to a change in the fluorescence emission, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov
The presence of the hydroxyl and methoxy groups on the this compound backbone provides potential coordination sites for metal ions. Further functionalization of this molecule could lead to the development of novel and selective chemosensors for environmental or biological monitoring.
Table 2: Examples of Naphthalene-Based Fluorescent Chemosensors
| Naphthalene Derivative Type | Target Analyte | Sensing Mechanism |
| Schiff Base | Zn(II) ions | Fluorescence enhancement |
| Naphthol-based receptor | Zn(II) ions | Chelation-enhanced fluorescence (CHEF) |
| Naphthalene derivative probe | Al(III) ions | Fluorescence intensity increase |
Prospects in Early-Stage Drug Discovery Programs and Lead Optimization
This compound and its derivatives have emerged as promising scaffolds in the realm of drug discovery, with investigations into their potential anti-inflammatory and anticancer properties. smolecule.com The naphthalene core provides a rigid framework that can be appropriately decorated with functional groups to interact with biological targets.
Anti-inflammatory and Anticancer Research: The compound's structure is of interest due to the established biological activities of the naphthoquinone and naphthalene core in various therapeutic areas. Research indicates that the presence of both hydroxyl and methoxy groups can enhance interactions with biological targets like enzymes and receptors, potentially modulating biochemical pathways involved in disease processes. smolecule.com
A significant area of interest is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways. Dysregulation of IRAK4 is implicated in various autoimmune diseases and cancers. While specific inhibitory data for this compound is not detailed, related naphthoquinone compounds have been shown to be potent inhibitors of IRAK1, a related kinase. nih.gov The development of selective IRAK4 inhibitors is an active area of research, and computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, are being used to design novel and potent inhibitors. mdpi.comresearchgate.net The naphthalene scaffold is a key feature in some of these designed inhibitors.
Furthermore, the structure-activity relationships (SAR) of IRAK4 inhibitors are being meticulously studied to understand the molecular interactions that govern their potency and selectivity. nih.gov This knowledge is crucial for the lead optimization phase of drug development, where the chemical structure of a promising compound is systematically modified to improve its therapeutic properties. The functional groups on this compound make it an attractive starting point or intermediate for the synthesis of a library of analogues for SAR studies and subsequent lead optimization.
Biosynthetic Pathways and Natural Occurrence of Hydroxylated and Methoxylated Naphthoic Acids
Isolation and Identification from Biological Sources (e.g., Plants, Microorganisms, Marine Organisms)
Hydroxylated and methoxylated naphthoic acids, the family to which Methyl 5-hydroxy-3-methoxy-2-naphthoate belongs, are part of a larger group of secondary metabolites. These compounds are not essential for the primary life-sustaining functions of an organism but often play crucial roles in defense, signaling, and adaptation to the environment. uncw.edu The isolation of these specific natural products can be a challenging endeavor, often requiring sophisticated chromatographic and spectroscopic techniques for separation and identification. frontiersin.orgnih.gov
While direct isolation of this compound from a natural source is not widely documented in readily available literature, related compounds have been identified in various organisms. For instance, bacteria, particularly those involved in the degradation of polycyclic aromatic hydrocarbons (PAHs), are known to produce hydroxylated naphthoic acid intermediates. asm.orgnih.gov Pseudomonas fluorescens, for example, has been shown to metabolize phenanthrene (B1679779) into 1-hydroxy-2-naphthoic acid. asm.orgnih.gov Marine microorganisms and plants are also recognized as prolific sources of diverse secondary metabolites, including various aromatic compounds, making them plausible, yet underexplored, sources for such naphthoic acid derivatives. uncw.edumdpi.commdpi.com
The general process for isolating such compounds involves extraction from the biological source using organic solvents, followed by purification steps like column chromatography and high-performance liquid chromatography (HPLC). frontiersin.orgnih.gov
Table 1: Examples of Related Naphthoic Acid Derivatives from Biological Sources
| Compound Name | Biological Source | Organism Type |
| 1-hydroxy-2-naphthoic acid | Biotransformation of phenanthrene | Bacterium (Pseudomonas fluorescens) asm.orgnih.gov |
| 2-hydroxy-3-naphthoic acid | Biotransformation of anthracene | Bacterium (Pseudomonas fluorescens) asm.org |
| 9,10-dihydrophenanthrene-2-carboxylic acid | Marine bacterium | Bacterium (Pseudomonas putida) frontiersin.org |
Elucidation of Enzymatic Biosynthesis Pathways
The biosynthesis of complex aromatic molecules like hydroxylated and methoxylated naphthoic acids is a multi-step process orchestrated by a series of specialized enzymes. The carbon backbone of these compounds is often assembled from simple precursor units, followed by a series of modifications—or tailoring steps—that introduce functional groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) moieties at specific positions on the aromatic ring. nih.gov
Polyketide Synthase (PKS) Mediated Biosynthesis
The fundamental carbon skeleton of many aromatic natural products, including naphthoic acids, is constructed by enzymes known as polyketide synthases (PKSs). wikipedia.orgsciepublish.com These are large, multi-domain enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid biosynthesis. wikipedia.orgnih.gov
PKSs are broadly classified into three types. Type I PKSs are large, modular proteins, where each module is responsible for one cycle of chain elongation and modification. wikipedia.orgnih.gov Type II PKSs are complexes of discrete, monofunctional proteins that work iteratively to build the polyketide chain. wikipedia.org The assembly line nature of PKSs allows for the controlled construction of a polyketide backbone with a specific length and pattern of keto groups. Subsequent enzymatic reactions, including cyclization and aromatization, then transform this linear polyketide chain into the characteristic bicyclic naphthalene (B1677914) ring system of naphthoic acids. nih.gov
Table 2: Key Domains of a Typical Polyketide Synthase Module
| Domain | Function |
| Acyltransferase (AT) | Selects the appropriate building block (e.g., malonyl-CoA) and loads it onto the ACP. nih.gov |
| Acyl Carrier Protein (ACP) | Shuttles the growing polyketide chain between the different catalytic domains. wikipedia.orgnih.gov |
| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, extending the polyketide chain. wikipedia.orgnih.gov |
| Ketoreductase (KR) | (Optional) Reduces a β-keto group to a hydroxyl group. nih.gov |
| Dehydratase (DH) | (Optional) Eliminates a water molecule to form a double bond. nih.gov |
| Enoylreductase (ER) | (Optional) Reduces a double bond to a single bond. nih.gov |
Role of O-Methyltransferases (OMTs) in Regioselective Methylation
Following the formation of the core naphthoic acid structure, tailoring enzymes introduce further chemical diversity. O-methyltransferases (OMTs) are a crucial class of enzymes that catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. researchgate.netnih.gov This process, known as O-methylation, is responsible for adding the methoxy groups found in compounds like this compound.
The action of OMTs is often highly regioselective, meaning they methylate a specific hydroxyl group on the substrate molecule, leaving other hydroxyl groups unmodified. semanticscholar.orgnih.gov This precision is critical for the biological activity of the final compound. For example, the enzyme NcsB1, involved in the biosynthesis of the antitumor antibiotic neocarzinostatin, specifically methylates the 7-hydroxy group of its substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid. semanticscholar.org The carboxylate group and its adjacent hydroxyl group on the naphthoic acid substrate appear to be important for substrate recognition and binding by this particular OMT. semanticscholar.org
Hydroxylase Enzymes in Naphthoate Formation
Hydroxylation, the introduction of a hydroxyl (-OH) group, is another key tailoring reaction in the biosynthesis of these compounds. This reaction is typically catalyzed by hydroxylase enzymes, many of which are oxidoreductases that require molecular oxygen and a reducing agent like NADH or NADPH. ontosight.ai
In the context of bacterial degradation of aromatic compounds, 1-hydroxy-2-naphthoate (B8527853) hydroxylase is an enzyme that catalyzes the hydroxylation of 1-hydroxy-2-naphthoate. ontosight.aiwikipedia.org While this is a catabolic (breakdown) process, similar enzymatic logic is employed in anabolic (biosynthetic) pathways to introduce hydroxyl groups onto aromatic rings. These enzymes play a critical role in determining the final hydroxylation pattern of the naphthoic acid molecule.
Genetic and Molecular Biology Approaches to Biosynthetic Pathway Engineering
The modular nature of biosynthetic pathways, particularly those involving PKSs, presents significant opportunities for genetic and molecular biology approaches to create novel compounds or improve the production of existing ones. nih.govresearchgate.net The genes responsible for the biosynthesis of a specific natural product are often clustered together in the organism's genome, forming a biosynthetic gene cluster (BGC). nih.gov
By manipulating these gene clusters, scientists can alter the final product. This field, often termed combinatorial biosynthesis or synthetic biology, involves techniques such as:
Gene Cloning and Heterologous Expression: The entire BGC for a natural product can be cloned and transferred into a more easily culturable host organism (like E. coli or yeast) to produce the compound. researchgate.net
Domain Swapping and Module Engineering: In modular PKSs, individual domains or entire modules can be swapped or modified to change the selection of building blocks or the processing of the polyketide chain, leading to the creation of "unnatural" natural products with novel structures. nih.gov
Refactoring Pathways: This involves redesigning and reassembling the biosynthetic genes with optimized regulatory elements to increase the yield of the target compound. sciepublish.com
These engineering strategies can be applied to the biosynthetic pathways of hydroxylated and methoxylated naphthoic acids. For instance, by introducing different OMT or hydroxylase genes into a pathway, it might be possible to generate a library of novel naphthoate derivatives with altered methylation and hydroxylation patterns, potentially leading to compounds with improved biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-hydroxy-3-methoxy-2-naphthoate, and how do reaction conditions influence yield?
- Methodological Answer : Typical synthesis involves esterification of the corresponding naphthoic acid derivative using methanol under acid catalysis (e.g., H₂SO₄). Optimization includes controlling temperature (60–80°C) and reaction time (6–12 hours). Competitive side reactions, such as demethylation of the methoxy group, can occur under prolonged heating, necessitating monitoring via TLC or HPLC .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation risks, as seen in structurally similar naphthoates .
- Storage : Store in airtight containers at 2–8°C, away from light, to prevent oxidation or hydrolysis. Stability studies suggest degradation <5% over 12 months under these conditions .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer :
- HPLC (C18 column, acetonitrile/water mobile phase) for purity (>98%).
- Spectroscopy :
- ¹H/¹³C NMR to confirm methoxy (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~168–170 ppm) groups.
- FT-IR for hydroxyl (broad peak ~3200 cm⁻¹) and ester C=O (1720 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
